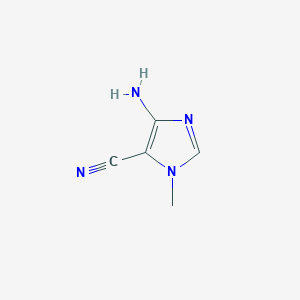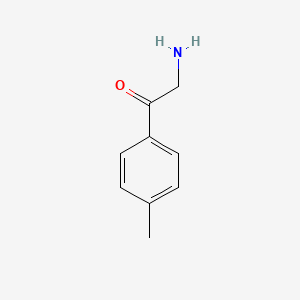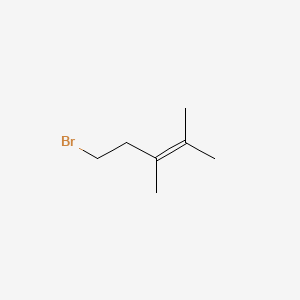
5-Bromo-2,3-dimethyl-2-pentene
Übersicht
Beschreibung
5-Bromo-2,3-dimethyl-2-pentene is a chemical compound with the molecular formula C7H13Br . It has an average mass of 177.082 Da and a monoisotopic mass of 176.020050 Da . It is used as a synthetic reagent in the formation of sesqueterpenoid .
Synthesis Analysis
The synthesis of 5-Bromo-2,3-dimethyl-2-pentene and similar compounds has been a topic of research. For instance, a study investigated the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2,3-dimethyl-2-pentene are not mentioned in the search results, the compound is known to act as a synthetic reagent useful in the formation of sesqueterpenoid .Physical And Chemical Properties Analysis
5-Bromo-2,3-dimethyl-2-pentene has a molecular formula of C7H13Br, an average mass of 177.082 Da, and a monoisotopic mass of 176.020050 Da . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Formation of Sesquiterpenoids
5-Bromo-2,3-dimethyl-2-pentene: is utilized as a synthetic reagent in the formation of sesquiterpenoids . These are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. Sesquiterpenoids are known for their diverse range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.
Synthesis of Geraniol-3-14C
This compound plays a role in the preparation of geraniol-3-14C . Geraniol is a monoterpenoid and an alcohol that is used in perfumes and fruit flavorings. Its radiolabeled form, geraniol-3-14C, is valuable in metabolic studies to trace the incorporation and transformation of geraniol in various biological processes.
Preparation of Penifulvin A
Researchers employ 5-Bromo-2,3-dimethyl-2-pentene in synthesizing penifulvin A , a sesquiterpenoid with a novel dioxa-fenestrane structure. Penifulvin A exhibits interesting biological activities, including anticancer properties, making it a compound of interest in pharmacological research.
Study of Geometric Isomerism
Due to its structure, 5-Bromo-2,3-dimethyl-2-pentene can exist as geometric isomers . This characteristic makes it an excellent subject for studying cis-trans isomerism in educational and research settings, helping to elucidate the effects of molecular geometry on physical and chemical properties.
Eigenschaften
IUPAC Name |
5-bromo-2,3-dimethylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6(2)7(3)4-5-8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMDNHIOOCHXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)CCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339683 | |
| Record name | 5-Bromo-2,3-dimethyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dimethyl-2-pentene | |
CAS RN |
56312-52-8 | |
| Record name | 5-Bromo-2,3-dimethyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



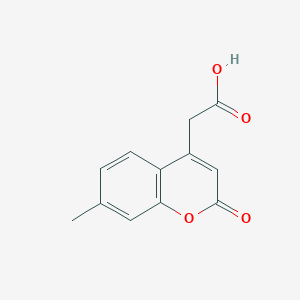
![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)
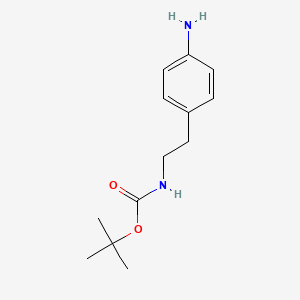
![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)
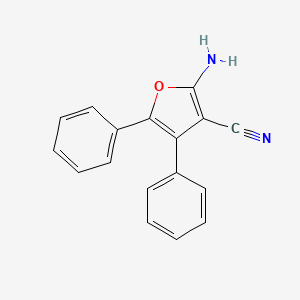

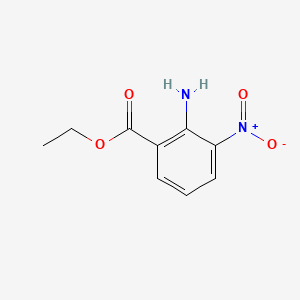
![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)
![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)
